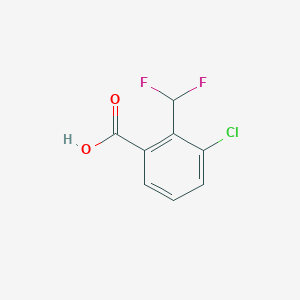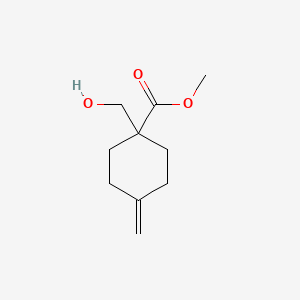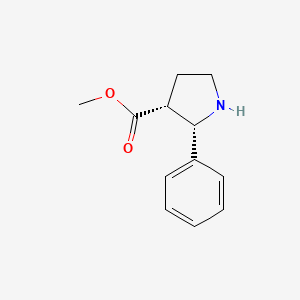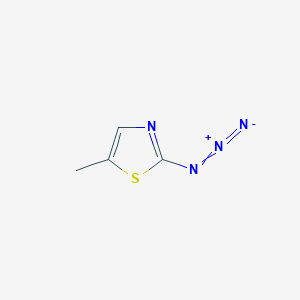
3-(3-Methylbutyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbutyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-Methylbutyl)azetidine, often involves the cyclization of suitable precursors. . This reaction is efficient but can be challenging due to the inherent strain in the azetidine ring.
Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the formation of azetidines from aziridines . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale cyclization reactions under controlled conditions. The use of solid supports and microwave irradiation can enhance the efficiency and yield of these reactions . Additionally, the polymerization of azetidines can be controlled through cationic and anionic mechanisms, allowing for the production of polyamines with various structures .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylbutyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The ring strain in azetidines makes them susceptible to oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can open the azetidine ring, resulting in the formation of amines and other derivatives.
Substitution: Azetidines can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of N-substituted azetidines.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, amines, and N-substituted azetidines. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
3-(3-Methylbutyl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Methylbutyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in azetidines facilitates their reactivity, allowing them to participate in a wide range of chemical reactions. This reactivity is often exploited in the design of pharmaceuticals and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(3-Methylbutyl)azetidine include aziridines and other azetidines with different substituents . These compounds share the characteristic ring strain and reactivity of azetidines but differ in their specific chemical properties and applications.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other azetidines or aziridines may not be suitable .
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
3-(3-methylbutyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-7(2)3-4-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
DVGDIZWHKCYIRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)

